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Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic
molecules, continues to be a cornerstone in the development of novel therapeutics. Its unique
electronic and geometric properties, particularly its ability to form strong, delocalized positive
charges and participate in multiple hydrogen bonds, allow for potent and selective interactions
with a variety of biological targets. This technical guide delves into the core therapeutic
applications of guanidine-containing compounds, presenting key quantitative data, detailed
experimental methodologies, and visual representations of their mechanisms of action to
empower further research and drug discovery in this exciting field.

Therapeutic Applications and Quantitative Efficacy

Guanidine derivatives have demonstrated significant therapeutic potential across a spectrum of
diseases, including cancer, infectious diseases, and neurological disorders. Their efficacy often
stems from their ability to inhibit key enzymes, modulate ion channels, or interact with nucleic
acids. The following tables summarize the quantitative data for several promising guanidine
compounds across various therapeutic areas.

Table 1: Anticancer Activity of Guanidine Derivatives
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Compound/De  Cancer Cell IC50 Value
L . Assay Type Reference
rivative Line (M)
Guanidine-
) U-937 o
Chalcone Hybrid ) Cell Viability 1.6+0.6 [1]
(Leukemia)
(61)
Guanidine-
_ HL-60 o
Chalcone Hybrid ) Cell Viability 21+05 [1]
(Leukemia)
(61)
Guanidine-
_ MOLT-3 o
Chalcone Hybrid ) Cell Viability 15-33 [1]
(Leukemia)
(61)
Guanidine-
: U-937 I
Chalcone Hybrid ) Cell Viability <10 [1]
] (Leukemia)
(61)
Benzo[a]phenazi
. HelLa, A549,
ne Derivative MTT Assay 1.04 - 2.27 [2]
MCF-7, HL-60
(5d-2)
Platinum(ll)-Aryl
o HL-60 AlamarBlue
Guanidine ) 10 - 100 [3]
(Leukemia) Assay
Complex
N,N'- _
i ) Various Cancer S )
disubstituted Antiproliferative 8-15 [4]

guanidine (1r)

Cell Lines

Table 2: Antimicrobial Activity of Guanidine Compounds
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Compound/De . )
L. Microorganism Assay Type MIC Value Reference
rivative
Modified
Guanidine ) Broth
E. coli ) o 7.8 ppm [5]
Polymer (E- Microdilution
PHGC)
Modified
Guanidine ) Broth
E. coli ) o 31.2 ppm [5]
Polymer (E- Microdilution
PHDGC)
Guanidine-Core S. aureus ATCC Broth 99.71% inhibition ]
Compound 4 29213 Microdilution at MIC
Guanidine-Core Broth 98.90% inhibition
MRSA1 ) o [6]
Compound 4 Microdilution at MIC
Polyguanidine Broth
S. mutans ) o 50 pmol/L [718]
(CatDex) Microdilution
Polyguanidine o Broth
P. gingivalis ) o 50 pmol/L [7]18]
(CatDex) Microdilution
Primary
] o ] Broth
Amine/Guanidine  E. coli ) o 250 - 750 pg/mL 9]
Microdilution
Copolymers
Primary
_ o Broth 500 - 1000
Amine/Guanidine  S. aureus ) o 9]
Microdilution pg/mL
Copolymers
Primary
_ o _ Broth
Amine/Guanidine  P. aeruginosa ) o 500 - 750 pg/mL [9]
Microdilution

Copolymers

Table 3: Enzyme Inhibition by Guanidine Derivatives
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Compound/De o ]
L. Enzyme Inhibition Type IC50/Ki Value Reference
rivative
Inducible Nitric )
) o ] Selective
Aminoguanidine Oxide Synthase o Potent [10][11]
_ Inhibition
(iNOS)
N,N'- Inducible Nitric )
o o ) Selective Less potent than
diaminoguanidin Oxide Synthase o ) o [10]
) Inhibition aminoguanidine
e (iNOS)
1,1- . .
) o iINOS and Non-selective
dimethylguanidin o o Potent [10]
constitutive NOS  Inhibition
e
o Nitric Oxide o
Methylguanidine Weak Inhibition EC50 > 100 pM [11]
Synthase
Asymmetric o _
) o Nitric Oxide o EC50=179+
Dimethylarginine Potent Inhibition [11]
Synthase 4.9 uM
(ADMA)
Recombinant )
o ) Mixed-type
Guanidine Human Protein -
) o Noncompetitive - [12]
Hydrochloride Disulfide )
Nonlinear
Isomerase
Sulfamide/Guani ]
_ o Human Arginase o
dine Derivatives Potent Inhibition IC50 =32 nM [13]

(15aa)

Table 4: Pharmacokinetic Parameters of Selected
Guanidine Drugs
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Drug Key Parameter Value Species Reference
_ Apparent
Metformin 53.0L/h Human [14]
Clearance

) Apparent Volume
Metformin S 438 L Human [14]
of Distribution

Plasma
Metformin Elimination Half- 4.0 - 8.7 hours Human [15]
life
Terminal
Guanabenz Elimination Half- 12.0+1.1 hr Rhesus Monkey [16]
life
Systemic 275114
Guanabenz ) Rhesus Monkey [16]
Clearance ml/min/kg
Oral-dose Human (with liver
Guanabenz 2 L/h/kg ) [17]
Clearance disease)
) Human (with liver
Guanabenz Plasma Half-life 6.4h [17]

disease)

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the advancement of therapeutic
research. This section provides protocols for key experiments frequently employed in the study
of guanidine compounds.

Synthesis of Guanidine Derivatives

The synthesis of guanidine compounds can be achieved through various methods. A common
and versatile approach involves the guanylation of amines.

Protocol: Guanylation of Amines using Carbodiimides

o Materials: Primary or secondary amine, carbodiimide (e.g., N,N'-diisopropylcarbodiimide), a
suitable solvent (e.g., dichloromethane, acetonitrile), and optionally a catalyst (e.g.,
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copper(ll) chloride).

e Procedure:

o Dissolve the amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or
argon).

o Add the carbodiimide to the solution. The reaction is often performed at room temperature
but may require heating depending on the reactivity of the substrates.

o If a catalyst is used, add it to the reaction mixture.

o Monitor the reaction progress using an appropriate analytical technique, such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, quench the reaction (e.g., by adding water).

o Extract the product with an organic solvent.

o Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
o Concentrate the solution under reduced pressure.

o Purify the crude product using column chromatography on silica gel to obtain the desired
guanidine derivative.

o Characterization: Confirm the structure of the synthesized compound using spectroscopic
methods such as *H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity.
Protocol: Broth Microdilution Method

o Materials: Test compound, bacterial culture in logarithmic growth phase, appropriate broth
medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, and a spectrophotometer.
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e Procedure:

o

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

o Perform serial two-fold dilutions of the stock solution in the broth medium directly in the

96-well plate.
o Prepare a standardized bacterial inoculum (typically ~5 x 10> CFU/mL).

o Add the bacterial inoculum to each well containing the diluted compound. Include a
positive control (bacteria in broth without the compound) and a negative control (broth

only).

o Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for
18-24 hours.

o Determine the MIC by visual inspection as the lowest concentration of the compound that
completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD)
at 600 nm using a microplate reader.[6][9]

DNA Binding Assay

The interaction of guanidine compounds with DNA is a key mechanism for their anticancer

activity.
Protocol: UV-Visible Spectroscopy

o Materials: Guanidine derivative, purified DNA (e.g., calf thymus DNA or salmon sperm DNA),
buffer solution (e.g., Tris-HCI), quartz cuvettes, and a UV-Visible spectrophotometer.

e Procedure:

o Prepare a stock solution of the guanidine compound and a stock solution of DNA in the
buffer.

o Keep the concentration of the guanidine compound constant while titrating with increasing

concentrations of DNA.
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o Record the UV-Visible absorption spectrum of the guanidine compound after each addition
of DNA.

o Observe changes in the absorption spectrum, such as hypochromism (decrease in
absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the
maximum wavelength of absorption (Amax). These changes indicate an interaction
between the compound and DNA.

o The binding constant (Kb) can be calculated from the spectral data using the Benesi-
Hildebrand equation.[19]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which guanidine compounds exert their
therapeutic effects is crucial for rational drug design and development. The following diagrams,
rendered using the DOT language for Graphviz, illustrate key signaling pathways targeted by
these compounds.

Mitochondrial-Mediated Apoptosis

Several guanidine derivatives induce apoptosis in cancer cells by targeting the mitochondria.
This intrinsic pathway is a central mechanism for their anticancer activity.[1][19][20]
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Caption: Mitochondrial-mediated apoptosis induced by guanidine compounds.

Inhibition of Rac1l Signaling

Certain guanidine derivatives have been identified as inhibitors of the Rho GTPase Racl, a key
regulator of cell proliferation and migration. This inhibition can lead to apoptosis in cancer cells.
[4][20][21]
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Caption: Inhibition of the Rac1l signaling pathway by guanidine compounds.

Regulation of Nitric Oxide Synthase (NOS) Signhaling

Guanidine-based compounds can act as inhibitors of nitric oxide synthase (NOS) isoforms,
which play crucial roles in various physiological and pathological processes. By modulating
NOS activity, these compounds can influence processes like vasodilation and inflammation.[10]
[11][22]
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Caption: Mechanism of nitric oxide synthase inhibition by guanidine compounds.

Conclusion and Future Directions

The diverse biological activities of guanidine compounds underscore their immense therapeutic
potential. From potent anticancer and antimicrobial agents to specific enzyme inhibitors, the
guanidinium moiety serves as a privileged scaffold in medicinal chemistry. The data and
protocols presented in this guide provide a solid foundation for researchers to build upon.
Future research should focus on the development of more selective and potent guanidine
derivatives with improved pharmacokinetic profiles. A deeper understanding of their
mechanisms of action at the molecular level, facilitated by the methodologies outlined herein,
will be paramount in translating the promise of these compounds into effective clinical

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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